methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2551117-28-1
VCID: VC11525932
InChI: InChI=1S/C10H12F3N3O2/c1-18-9(17)7-8(14)15-6-4-5(10(11,12)13)2-3-16(6)7/h5H,2-4,14H2,1H3
SMILES:
Molecular Formula: C10H12F3N3O2
Molecular Weight: 263.22 g/mol

methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 2551117-28-1

Cat. No.: VC11525932

Molecular Formula: C10H12F3N3O2

Molecular Weight: 263.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate - 2551117-28-1

Specification

CAS No. 2551117-28-1
Molecular Formula C10H12F3N3O2
Molecular Weight 263.22 g/mol
IUPAC Name methyl 2-amino-7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H12F3N3O2/c1-18-9(17)7-8(14)15-6-4-5(10(11,12)13)2-3-16(6)7/h5H,2-4,14H2,1H3
Standard InChI Key NJXYFBDYKHPIGS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C2N1CCC(C2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has the molecular formula C₁₀H₁₂F₃N₃O₂ and a molecular weight of 263.22 g/mol. The IUPAC name reflects its tetracyclic structure, which includes:

  • A partially saturated imidazo[1,2-a]pyridine ring system (positions 5H,6H,7H,8H).

  • A trifluoromethyl (-CF₃) group at position 7.

  • An amino (-NH₂) substituent at position 2.

  • A methyl ester (-COOCH₃) at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature common to many bioactive molecules . X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals coplanar arrangements between the core ring and substituents, stabilized by non-classical hydrogen bonds (e.g., C–H⋯O interactions) . Such structural rigidity may influence binding to biological targets.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multistep protocols common to imidazopyridine derivatives. Key steps include:

  • Formation of the Imidazo[1,2-a]Pyridine Core: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds .

  • Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation using reagents like Umemoto’s reagent or CF₃Cu.

  • Esterification: Reaction with methanol under acidic or basic conditions to install the methyl carboxylate.

A representative synthesis begins with 8-(trifluoromethyl)imidazo[1,2-a]pyridine, which undergoes formylation and subsequent esterification . Intermediate purification involves column chromatography, with final yields dependent on reaction optimization.

Spectroscopic Characterization

Critical analytical data include:

TechniqueKey Observations
¹H NMRAromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm), and OCH₃ (δ 3.9 ppm).
¹⁹F NMRSinglet for -CF₃ at δ -62 to -65 ppm.
Mass SpectrometryMolecular ion peak at m/z 263.22 (M⁺), with fragments at m/z 245 (M⁺–H₂O).

The absence of carbonyl stretching vibrations in IR spectra confirms esterification completion.

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • Trifluoromethyl Position: Substitution at position 7 (vs. 6 or 8) improves metabolic stability and target selectivity .

  • Amino Group: The -NH₂ at position 2 may participate in hydrogen bonding with kinase ATP pockets .

  • Saturation: Partial saturation of the pyridine ring (5H,6H,7H,8H) reduces planarity, potentially minimizing off-target interactions.

Pharmacological Considerations

Selectivity

Imidazopyridines like Q203 show >100-fold selectivity for microbial over mammalian electron transport chains . This selectivity may extend to methyl 2-amino-7-(trifluoromethyl)-imidazopyridine, reducing cytotoxicity risks.

Physicochemical Properties

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity.

  • Solubility: Limited aqueous solubility (≤10 µM), necessitating prodrug strategies for in vivo applications.

Future Directions

  • Target Identification: Proteomic profiling to identify kinase or microbial targets.

  • Analogue Synthesis: Exploring substituents at positions 2 (e.g., acylated amines) and 3 (e.g., tert-butyl esters) .

  • In Vivo Studies: Assessing pharmacokinetics and efficacy in murine models of leukemia or tuberculosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator